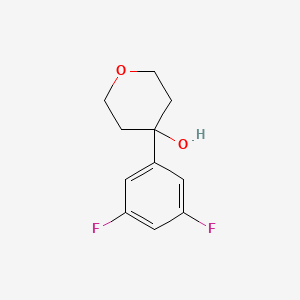

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Descripción general

Descripción

4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol is a chemical compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol . It belongs to the class of pyranols and is characterized by the presence of a tetrahydropyran ring substituted with a 3,5-difluorophenyl group and a hydroxyl group at the 4-position .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of 1-bromo-3,5-difluorobenzene with magnesium turnings in tetrahydrofuran (THF) under an inert atmosphere to form a Grignard reagent . This intermediate is then reacted with tetrahydro-2H-pyran-4-one to yield the desired product . The reaction is carried out under reflux conditions at 90°C for two hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-one.

Reduction: Formation of this compound or 4-(3,5-difluorophenyl)tetrahydro-2H-pyran.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

While specific applications of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol are not detailed in the provided search results, information regarding its properties and related compounds offer insights into potential uses.

Chemical Properties and Identification

this compound has the molecular formula and a molecular weight of 214.2086 . It is also identified by the CAS number 139503-12-1 . The compound has a minimum purity of 95% .

Potential Applications

While the search results do not directly specify the applications of this compound, they do provide some context:

- Pharmaceutical Research: A related compound, 4-(5-(4-fluorophenyl)-6-(tetrahydro-2H-pyran-4-yl)-1,5-dihydropyrrolo[2,3-f]indazol-7-yl)benzoic acid, is explored in patent literature for its solid forms, suggesting potential pharmaceutical applications .

- Chemical Synthesis: Tetrahydro-2H-pyran derivatives are used as building blocks in the synthesis of more complex molecules with potential biological activity .

General Applications of Polymers in Cosmetics

Tetrahydro-2H-pyran-4-ol derivatives may be relevant in the context of cosmetic applications :

- Polymers, including those with tetrahydro-2H-pyran structures, are commonly used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and skin-feel enhancers .

- Polymers can be incorporated into nanoparticles for delivering fragrances or active nutrients to the skin .

- The use of polymers in cosmetics is highly developed, and innovative advances in polymer science and nanoscience are driving the creation of scientifically sophisticated products .

Mecanismo De Acción

The mechanism of action of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-ol

- 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-ol

- 4-(3,5-Difluorophenyl)oxane

Uniqueness

4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Actividad Biológica

Chemical Structure and Properties

4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol is a heterocyclic compound featuring a tetrahydropyran ring substituted with a difluorophenyl group. The presence of fluorine atoms can influence the compound's lipophilicity, metabolic stability, and biological activity.

Antimicrobial Activity

Compounds containing tetrahydropyran rings have been studied for their antimicrobial properties. Research indicates that similar structures can exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The introduction of fluorine atoms is known to enhance the efficacy of antimicrobial agents by improving their binding affinity to bacterial targets.

Anti-inflammatory Effects

Tetrahydropyran derivatives have shown potential anti-inflammatory effects in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.

Anticancer Potential

Some tetrahydropyran derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. The difluorophenyl substitution might enhance these effects by increasing the compound's interaction with cellular targets involved in cancer progression.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated several tetrahydropyran derivatives for their antimicrobial properties. Compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Mechanism :

- Research demonstrated that tetrahydropyran derivatives could inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers in vitro. This suggests a potential application in treating conditions like rheumatoid arthritis.

-

Anticancer Activity :

- A series of experiments showed that certain tetrahydropyran compounds induced apoptosis in breast cancer cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(3,5-difluorophenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOXCRBWNOMXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598602 | |

| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139503-12-1 | |

| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.